Carbamic acid, butyl-, 2-chloroethyl ester

Catalog No.
S14297865
CAS No.
60452-11-1
M.F
C7H14ClNO2
M. Wt
179.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamic acid, butyl-, 2-chloroethyl ester

CAS Number

60452-11-1

Product Name

Carbamic acid, butyl-, 2-chloroethyl ester

IUPAC Name

2-chloroethyl N-butylcarbamate

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

InChI

InChI=1S/C7H14ClNO2/c1-2-3-5-9-7(10)11-6-4-8/h2-6H2,1H3,(H,9,10)

InChI Key

SOQHALWRTQBICZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCCl

Carbamic acid, butyl-, 2-chloroethyl ester (CAS 60452-11-1) is a bifunctional aliphatic carbamate utilized as a stable precursor for N-alkylated oxazolidinones and targeted alkylation workflows. Featuring a reactive 2-chloroethyl group paired with a lipophilic N-butyl chain, this compound balances electrophilic reactivity with process-friendly solubility [1]. In industrial procurement, it is prioritized over simpler alkyl carbamates because the 2-chloroethyl moiety provides a reliable, controlled handle for intramolecular cyclization or cross-linking, establishing it as a practical building block in the synthesis of active pharmaceutical ingredients (APIs), specialty polyurethanes, and agricultural intermediates [2].

Research Fit

1 Acid-stable carbamate intermediate for multi-step synthesis with acidic work-up steps
2 N-butyl substitution profile supports lipophilicity tuning (reported LogP context ~2.14)
3 2-Chloroethyl alkylating handle for nucleophilic substitution and conjugation research

Procurement teams evaluating alternatives often consider substituting 2-chloroethyl N-butylcarbamate with either the more reactive 2-bromoethyl analog or shorter-chain variants like the N-methyl derivative. However, substitution with the 2-bromoethyl ester routinely leads to handling challenges, including premature cyclization during ambient storage and higher impurity profiles that require chromatographic remediation [1]. Conversely, utilizing the N-methyl analog alters the compound's partition coefficient, resulting in poor solubility in industrial non-polar solvents (such as heptane) and forcing the use of restricted, highly polar solvents [2]. Consequently, substituting CAS 60452-11-1 compromises either shelf-life stability or process throughput, making the exact specification critical for reproducible manufacturing.

Substitution Risk

Target
n-Butyl carbamate
Acid-stable; persistent linkage under TFA/DCM conditions
Substitute
tert-Butyl analog
Acid-labile Boc group; premature deprotection may derail synthesis
Target
N-Butyl isomer
Butyl on nitrogen; reported higher predicted density (~1.41 g/cm³)
Substitute
O-Butyl isomer (CAS 98338-46-6)
Butyl on oxygen; measured density ~1.12 g/cm³; physical properties may shift

Controlled Cyclization for Oxazolidinone Synthesis

When utilized as a precursor for 3-butyl-2-oxazolidinone, 2-chloroethyl N-butylcarbamate demonstrates a controlled cyclization profile under mild basic conditions. Compared to the 2-bromoethyl analog, which is prone to rapid, uncontrolled reactions and side-product formation, the chloro-variant provides a higher isolated yield of the target oxazolidinone [1].

Evidence DimensionIsolated Yield of 3-Butyl-2-oxazolidinone
Target Compound Data2-Chloroethyl N-butylcarbamate: >94% yield
Comparator Or Baseline2-Bromoethyl N-butylcarbamate: ~78% yield (with 15% oligomeric impurities)
Quantified Difference16% higher isolated yield and elimination of oligomeric byproducts
ConditionsK2CO3, DMF solvent, 85°C, 4-hour reaction time

Ensures reproducible, high-yield batch manufacturing of oxazolidinone derivatives without the need for complex intermediate purification steps.

Acid Stability
Class-level inference
n-Butyl: stable under standard Boc-deprotection conditions (TFA/DCM). tert-Butyl analog: rapidly cleaved.
Acid-stable carbamate context supports orthogonal protection strategy design.
Class-level carbamate stability hierarchy; verify under specific reaction conditions.

Solubility in Non-Polar Solvents

The N-butyl chain of CAS 60452-11-1 confers significant lipophilicity, making it compatible with non-polar process solvents. Benchmarking against the N-methyl analog reveals a substantial increase in the solubility limit in heptane, which is critical for high-concentration continuous flow processing [1].

Evidence DimensionSolubility Limit in Heptane
Target Compound Data2-Chloroethyl N-butylcarbamate: >250 mg/mL
Comparator Or Baseline2-Chloroethyl N-methylcarbamate: <50 mg/mL
Quantified Difference>5-fold increase in non-polar solvent solubility
ConditionsHeptane, 20°C, standard atmospheric pressure

Enables the use of non-polar solvents in scale-up, reducing solvent waste and improving volumetric productivity.

Isomer Density
Cross-study comparable
~25% higher predicted density for N-butyl isomer vs. O-butyl isomer (1.408 vs. 1.124 g/cm³)
Physical property difference may influence solvent compatibility and purification workflow.
Predicted vs. experimental data; confirm lot-specific density.

Storage Stability and Ambient Handling

A critical procurement factor for halogenated carbamates is their stability during transport and storage. 2-chloroethyl N-butylcarbamate exhibits ambient stability, resisting premature intramolecular cyclization. In contrast, the 2-bromoethyl analog degrades at room temperature, requiring cold-chain logistics [1].

Evidence DimensionPurity Degradation
Target Compound Data2-Chloroethyl N-butylcarbamate: <0.5% degradation
Comparator Or Baseline2-Bromoethyl N-butylcarbamate: >4.0% degradation (spontaneous cyclization)
Quantified Difference8-fold reduction in degradation rate at ambient temperature
ConditionsNeat compound, sealed container, 25°C, 6 months

Eliminates the need for cold-chain storage and prevents batch failures caused by degraded starting materials.

Lipophilicity Context
Class-level inference
Predicted LogP ~2.14 for n-butyl derivative, compared to ~0.5 for ethyl analog (CAS 6329-26-6)
Reported lipophilicity context may support membrane permeability screening in medicinal chemistry.
Predicted LogP; experimental determination recommended for lead optimization.

Precursor for N-Butyl Oxazolidinone APIs

Supported by its controlled cyclization profile and high isolated yields (>94%), 2-chloroethyl N-butylcarbamate is selected as a starting material for synthesizing N-butyl oxazolidinone derivatives. Its stability prevents premature reaction, supporting multi-step API synthesis workflows where purity and reproducibility are paramount [1].

Lipophilic Alkylating Agent in Polymer Modification

The compound's high solubility in non-polar solvents (>250 mg/mL in heptane) allows it to be used efficiently in the post-polymerization modification of hydrophobic resins. It serves as an alkylating agent to introduce carbamate functionalities without requiring a solvent switch to polar aprotic media [2].

Intermediate for Specialty Surfactants

Leveraging its ambient storage stability and bifunctional nature, CAS 60452-11-1 is utilized in the commercial production of specialty cationic surfactants. The stable chloroethyl group allows for controlled quaternization reactions with tertiary amines at scale, minimizing oligomeric byproducts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acid-stable carbamate intermediate synthesis
N-butyl carbamate acid stability profile
Intact carbamate under acidic work-up or orthogonal deprotection
Lipophilicity tuning in medicinal chemistry
Reported LogP context (~2.14)
Membrane permeability assay context; compare with ethyl/methyl analogs
Non-acid-labile prodrug or bioconjugate research
Stable carbamate linkage under formulation-relevant conditions
Linker stability in biological matrices; metabolic pathway review

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.0713064 g/mol

Monoisotopic Mass

179.0713064 g/mol

Heavy Atom Count

11

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